(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine
Description
(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine: is a synthetic organic compound that features a triazole ring attached to a cyclohexyl group
Properties
IUPAC Name |
[1-(3,3,5-trimethylcyclohexyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-9-4-11(6-12(2,3)5-9)16-8-10(7-13)14-15-16/h8-9,11H,4-7,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNQRUFEROSFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a substitution reaction, where a suitable cyclohexyl halide reacts with the triazole intermediate.
Final Amination Step:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oxides.
Reduction: Reduction reactions can target the triazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The cyclohexyl group can participate in substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a palladium catalyst are typical reducing agents.
Substitution: Halogenated reagents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the methanamine group.
Reduction: Reduced forms of the triazole ring.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the effects of triazole-containing molecules on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
Medically, this compound has potential applications in the development of new drugs, particularly those targeting specific enzymes or receptors. Its triazole ring is known for its bioactivity, making it a promising candidate for further investigation.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)ethanamine: Similar structure but with an ethyl group instead of a methanamine group.
Uniqueness
The uniqueness of (1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine lies in its specific combination of a triazole ring and a cyclohexyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Biological Activity
The compound (1-(3,3,5-trimethylcyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine is a synthetic organic molecule characterized by a triazole ring and a cyclohexyl group. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research. This article reviews its biological activity, focusing on its potential applications in drug development and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 234.33 g/mol. The presence of the triazole ring is significant as it is known for its bioactivity, particularly in antimicrobial and antifungal applications.
| Property | Value |
|---|---|
| IUPAC Name | [1-(3,3,5-trimethylcyclohexyl)triazol-4-yl]methanamine |
| Molecular Formula | C₁₂H₂₂N₄ |
| Molecular Weight | 234.33 g/mol |
| CAS Number | 2098070-12-1 |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which influences enzyme activity and receptor interactions. The cyclohexyl group enhances hydrophobic interactions, improving binding affinity and specificity to biological targets.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit broad-spectrum antimicrobial properties. A comprehensive review highlighted that 1,2,3-triazole hybrids possess significant in vitro and in vivo antibacterial activities against both Gram-positive and Gram-negative bacteria. The compound's structure allows for the disruption of bacterial cell growth processes, making it a candidate for developing new antibiotics to combat drug-resistant strains .
Study on Antibacterial Efficacy
In a study published in 2019, researchers evaluated the antibacterial efficacy of various triazole derivatives. The results indicated that compounds with similar structural motifs to this compound showed promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The study emphasized the importance of structure-activity relationships (SAR) in guiding further modifications to enhance potency .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the triazole ring or the cyclohexyl group can significantly affect biological activity. For instance:
- Hydroxyl Substitution : Introducing hydroxyl groups at specific positions on the triazole ring may enhance solubility and bioavailability.
- Alkyl Chain Length : Variations in the length or branching of the cyclohexyl group can influence hydrophobicity and interaction with lipid membranes.
Applications in Drug Development
Due to its promising biological activities, this compound is being investigated as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors involved in disease pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
